
1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea" is a complex molecule that appears to be related to a class of compounds that have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it may have interesting chemical and biological properties worth investigating.
Synthesis Analysis
The synthesis of related compounds, such as 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas, involves the condensation of amines with substituted phenyl isocyanates under mild conditions . This suggests that the synthesis of the compound might also involve a similar condensation reaction, possibly using an amine derived from a pyridin-4-yl-1,2,4-oxadiazol-5-yl compound and a 2-fluorophenyl isocyanate.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using NMR spectroscopy and elemental analyses . These techniques would likely be applicable to the analysis of "this compound" to determine its structure and confirm the success of the synthesis.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not detailed in the provided papers. However, the presence of a fluorine atom and a pyridin-4-yl-1,2,4-oxadiazol-5-yl group suggests that the compound may exhibit certain characteristics such as high electronegativity, potential aromaticity, and the ability to form complexes with metals, as seen in the spectrophotofluorometric analysis of a related compound . These properties could be relevant to the compound's solubility, stability, and its potential as a pharmacophore.
Wissenschaftliche Forschungsanwendungen
Role in Compulsive Eating Disorders
Research has revealed that certain compounds structurally related to 1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea demonstrate significant potential in addressing compulsive eating disorders. For instance, GSK1059865, a selective Orexin-1 Receptor (OX1R) antagonist, has been evaluated for its efficacy in a binge-eating model in female rats, showing that selective antagonism at OX1R might offer novel therapeutic avenues for compulsive eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Potential in Psoriasis Treatment
The compound has shown relevance in the context of psoriasis, a chronic autoimmune disease. Derivatives structurally similar to this compound have exhibited significant antipsoriatic effects in preclinical models, highlighting their potential as novel therapeutic agents for psoriasis treatment. Notably, a specific pyrazolo[3,4-d]pyrimidine derivative demonstrated potent activity in a psoriatic animal model, indicating the compound's potential as a drug candidate for psoriasis treatment (Guo-Bo Li et al., 2016).
Involvement in Antipsychotic and Procognitive Activities
Compounds similar in structure to this compound have been investigated for their potential antipsychotic and procognitive effects. A notable compound, ADX47273, a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5), has exhibited promising antipsychotic-like and procognitive activities in preclinical models, indicating its potential for the development of novel therapeutic agents for psychiatric conditions (F. Liu et al., 2008).
Impact on Stress-Induced Hyperarousal
Research on structurally related compounds has also extended to the domain of stress and hyperarousal states. For instance, a selective Orexin-1 Receptor antagonist was studied for its ability to attenuate stress-induced hyperarousal without inducing hypnotic effects. The compound, known as compound 56, showed promising results in preventing the prolongation of sleep onset in a rat model of psychological stress, suggesting its potential as a therapeutic strategy for various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2/c22-16-6-2-4-8-18(16)25-21(28)24-17-7-3-1-5-15(17)13-19-26-20(27-29-19)14-9-11-23-12-10-14/h1-12H,13H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMWLHWJPZRSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

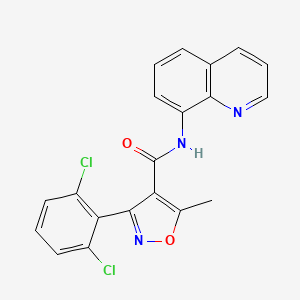
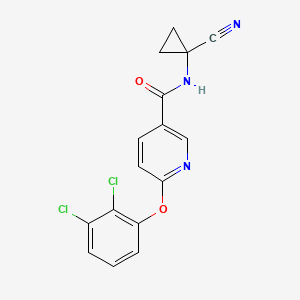
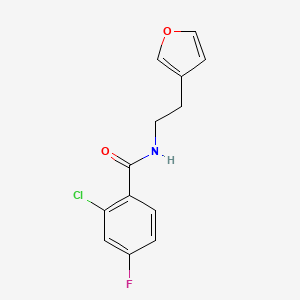
![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)



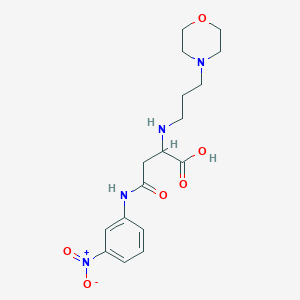
![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)
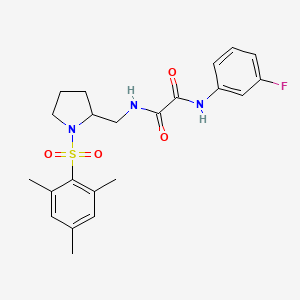
![(1S,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2505754.png)
![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)

